Scientific Field: Oncology
Summary of the Application: The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR).
Methods of Application: The compound is used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives.
Results or Outcomes: Among the synthesized derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively).
Scientific Field: Biochemistry
Summary of the Application: The compound is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research.
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound characterized by its unique pyrrolopyridine core structure. This compound features a chloro group at the 4-position and a methoxy group at the 5-position of the pyrrole ring, contributing to its chemical reactivity and biological activity. The molecular formula for this compound is C8H7ClN2O, with a molecular weight of approximately 182.61 g/mol. The presence of the chlorine and methoxy substituents enhances the molecule's polarity and potential for various
The reactivity of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is influenced by its functional groups. Notably:
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine has been investigated for its biological activities, particularly in the context of cancer research:
The synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves several steps:
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine has several applications:
Interaction studies involving 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Lacks methoxy group | Antitumor activity |
| 5-Methoxy-1H-pyrrolo[2,3-b]pyridine | Lacks chloro group | Antimicrobial properties |
| 6-Chloro-4-methoxyquinoline | Related heterocyclic structure | Antiviral activity |
What sets 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine apart is its specific combination of a chloro and methoxy substituent on the pyrrolopyridine core. This unique arrangement enhances its reactivity and biological profile compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry and pharmacology.
The electrophilic aromatic substitution behavior of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is governed by the electronic properties of both the pyrrole and pyridine rings within the fused bicyclic system. The electron-rich pyrrole portion demonstrates enhanced reactivity toward electrophilic species, while the electron-deficient pyridine ring exhibits diminished susceptibility to electrophilic attack [2].
Halogenation Reactions
Bromination of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine proceeds preferentially at the C-3 position of the pyrrole ring under mild conditions using bromine in the presence of iron tribromide catalyst . This regioselectivity arises from the electron-rich nature of the pyrrole nitrogen, which directs electrophiles to adjacent positions through resonance effects [3] . The reaction typically yields 60-85% of the desired monosubstituted product when conducted at controlled temperatures to prevent polyhalogenation .
Chlorination follows similar patterns, with the C-3 position of the pyrrole ring serving as the primary site of attack . However, chlorination requires more forcing conditions compared to bromination, necessitating the use of aluminum chloride as a Lewis acid catalyst . Gas-phase chlorination processes have been developed that employ controlled generation of isolated hot spots within the reaction zone, leading to improved selectivity with yields ranging from 40-70% .
Nitration Behavior
Direct nitration of the pyrrolopyridine system presents significant challenges due to the deactivating influence of the pyridine nitrogen [6]. The electron-withdrawing inductive effect of nitrogen reduces the overall electron density of the aromatic system, requiring vigorous conditions involving concentrated nitric acid and sulfuric acid mixtures [6]. Under these harsh conditions, nitration occurs preferentially at the C-3 position of the pyridine ring (meta to the nitrogen), consistent with the meta-directing effect observed in simple pyridine derivatives [7] [6].
An alternative approach involves the formation of pyridine N-oxides as intermediates, which facilitates subsequent nitration under milder conditions [9]. Treatment with dinitrogen pentoxide in organic solvents provides access to nitrated products with improved yields of 50-75% compared to direct nitration methods [10].
The methoxy substituent at the C-5 position exerts significant directing effects on the regioselectivity of electrophilic aromatic substitution reactions [3] . As an electron-donating group through resonance, the methoxy group activates adjacent positions toward electrophilic attack while simultaneously directing substitution to ortho and para positions relative to its own location [3] .
Resonance Effects
The methoxy group donates electron density to the aromatic system through resonance involving the oxygen lone pairs [3]. This electron donation partially compensates for the electron-withdrawing effects of the pyridine nitrogen and the chlorine substituent, creating regions of enhanced electron density that are more susceptible to electrophilic attack [3] .
Steric Considerations
The spatial orientation of the methoxy group influences the accessibility of adjacent positions for electrophilic substitution . Crystallographic studies of related methoxy-substituted pyrrolopyridines reveal non-planar conformations, with methoxy groups exhibiting rotation angles of approximately 7° out of the pyridine ring plane . This slight deviation from planarity affects the overlap of the oxygen p-orbitals with the aromatic π-system, modulating the strength of the resonance donation .
Competition with Other Directing Groups
In the presence of multiple directing groups, the methoxy substituent competes with the meta-directing effects of both the chlorine atom and the pyridine nitrogen [6]. The relative strength of these directing effects determines the overall regioselectivity pattern, with the most activating group typically taking precedence [11]. Computational studies using density functional theory methods have provided insights into the relative energies of different substitution pathways, confirming the dominance of methoxy-directed reactivity in many electrophilic substitution reactions .
The chlorine atom at the C-4 position of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine serves as an excellent leaving group in nucleophilic aromatic substitution reactions [12] [13]. The electron-deficient nature of the pyridine ring, enhanced by the proximity of the electronegative nitrogen atom, activates the chlorine substituent toward nucleophilic attack through stabilization of the intermediate Meisenheimer complex [12] [13].
Mechanistic Pathways
Nucleophilic displacement of the chlorine substituent proceeds via the addition-elimination mechanism characteristic of nucleophilic aromatic substitution [13] [14]. The process involves initial nucleophilic attack at the C-4 carbon, forming a negatively charged intermediate complex that is stabilized by delocalization of electron density onto the electron-withdrawing pyridine nitrogen [13] [14]. Subsequent elimination of chloride anion restores aromaticity and yields the substituted product [13].
Amine Nucleophiles
Primary and secondary amines demonstrate high reactivity toward the chlorine substituent, with reaction rates enhanced by the electron-deficient character of the pyridine ring [12]. These reactions typically require basic conditions and polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from 80-120°C [12]. The nucleophilic amination proceeds smoothly with yields often exceeding 70% for most amine substrates [12].
Sterically hindered amines show reduced reactivity, requiring elevated temperatures or extended reaction times to achieve complete conversion [12]. The reaction mechanism involves direct displacement of chlorine without rearrangement, maintaining the substitution pattern of the original pyrrolopyridine framework [15].
Alkoxide and Thiolate Nucleophiles
Alkoxide nucleophiles readily displace the chlorine substituent, although these reactions may require stronger basic conditions compared to amine nucleophiles [12]. Sodium alkoxides in alcoholic solvents provide effective conditions for these transformations, yielding alkoxy-substituted pyrrolopyridines [12].
Thiolate nucleophiles exhibit excellent reactivity toward the chlorine substituent, with reactions proceeding under mild conditions [16]. These transformations can follow either polar nucleophilic substitution pathways or radical mechanisms, depending on the specific reaction conditions and the nature of the thiolate nucleophile [16].
The redox properties of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine are dominated by the presence of the pyridine nitrogen, which serves as the primary site for both oxidation and reduction processes [24].
N-Oxide Formation and Reduction
Oxidation of the pyridine nitrogen to form the corresponding N-oxide represents the most facile redox transformation [9]. Treatment with meta-chloroperoxybenzoic acid in dichloromethane at 0°C provides the N-oxide derivative in moderate yields (typically 57%) . The N-oxide exhibits enhanced reactivity toward electrophilic substitution reactions, as the positively charged nitrogen further activates the aromatic system .
Reduction of the N-oxide back to the parent pyrrolopyridine can be accomplished using various reducing agents [9]. Iron and hydrochloric acid provide a classical reduction method, while catalytic hydrogenation offers a milder alternative [9]. Molybdenum-based catalysts have emerged as particularly effective systems for the chemoselective reduction of N-oxides in the presence of other reducible functionalities [9].
Electrochemical Properties
Electrochemical studies reveal that 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes both oxidation and reduction processes within accessible potential windows [25] [26]. Anodic oxidation at potentials of 0.5-1.5 V versus the saturated calomel electrode generates radical cation species that are detectable by electron paramagnetic resonance spectroscopy [25] [26].
Cathodic reduction occurs at more negative potentials (-1.0 to -2.0 V versus SCE), leading to the formation of partially reduced heterocyclic products [25]. The reversibility of these electrochemical processes depends on the specific conditions employed, with some processes showing complete reversibility while others result in irreversible chemical changes [25].
Chemical Stability
The overall chemical stability of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is enhanced by the aromatic character of the fused ring system [27]. The compound exhibits good thermal stability under normal storage conditions, although prolonged exposure to elevated temperatures may result in decomposition [27].
Air oxidation represents a potential degradation pathway, particularly in the presence of moisture and light [27]. The electron-rich pyrrole portion of the molecule is more susceptible to oxidative degradation than the pyridine ring [27]. Storage under inert atmosphere or in the presence of antioxidants helps maintain long-term stability [27].
Photochemical Behavior
Ultraviolet irradiation can induce various photochemical transformations, including N-oxide formation and ring-opening reactions [28]. These photochemical processes may be exploited for synthetic purposes or may represent unwanted side reactions during photocatalytic processes [28].